molecular formula C18H26O3 B1326186 3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone CAS No. 884504-34-1

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone

Cat. No.: B1326186
CAS No.: 884504-34-1
M. Wt: 290.4 g/mol
InChI Key: XNMUWNLUXFLKCA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and a pentyl chain attached to a propiophenone core

Scientific Research Applications

3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods: Industrial production methods may involve the use of more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide to achieve high yields under mild conditions . The use of molecular sieves or orthoesters can also aid in the effective removal of water during the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with nickel catalyst under pressure.

    Substitution: Organolithium reagents in anhydrous ether.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack . The 1,3-dioxane ring provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired reaction.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-2-3-4-6-15-7-9-16(10-8-15)17(19)11-12-18-20-13-5-14-21-18/h7-10,18H,2-6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMUWNLUXFLKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645977
Record name 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-34-1
Record name 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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